molecular formula C6H11KO7 B3370269 D-Gluconic acid, potassium salt (1:1) CAS No. 35087-77-5

D-Gluconic acid, potassium salt (1:1)

Cat. No. B3370269
CAS RN: 35087-77-5
M. Wt: 234.25 g/mol
InChI Key: HLCFGWHYROZGBI-UHFFFAOYSA-M
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Description

D-Gluconic acid, potassium salt (1:1), also known as potassium gluconate, is an aldonic acid formed by the oxidation of the carbonyl carbon of glucose in microorganisms, plants, and animals . It has been widely used as a sequestering compound for metal ions in alkaline systems .


Synthesis Analysis

The synthesis of D-Gluconic acid, potassium salt (1:1) involves the oxidation of glucose. This process is often carried out in microorganisms, plants, and animals . The product is used in various applications, including as a reagent in organic synthesis .


Molecular Structure Analysis

The molecular formula of D-Gluconic acid, potassium salt (1:1) is C6H11KO7 . Its molar mass is 234.25 g/mol .


Chemical Reactions Analysis

The production of D-Gluconic acid involves the use of glucose oxidase, which is an enzyme that catalyzes the oxidation of glucose . This reaction proceeds via two single-electron transfer steps, with a superoxide anion and a flavin semiquinone radical as the intermediates .


Physical And Chemical Properties Analysis

D-Gluconic acid, potassium salt (1:1) is a solid substance with a white color . It is soluble in water . Its density is 1.74 g/cm3 , and it has a melting point of 174 - 176 °C .

Mechanism of Action

The mechanism of action of D-Gluconic acid, potassium salt (1:1) involves its ability to sequester metal ions in alkaline systems . This makes it useful in various industrial applications.

Safety and Hazards

D-Gluconic acid, potassium salt (1:1) should be handled with care to avoid contact with skin, eyes, and clothing . Inhalation and ingestion should be avoided . It should be stored below +30°C .

Future Directions

D-Gluconic acid, potassium salt (1:1) is one of the 40 chemical substances initiated for prioritization as referenced in a March 21, 2019 notice . This suggests that there may be future research and regulatory interest in this compound.

properties

IUPAC Name

potassium;2,3,4,5,6-pentahydroxyhexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O7.K/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCFGWHYROZGBI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11KO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956520
Record name Potassium hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name D-Gluconic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS RN

299-27-4, 35087-77-5
Record name D-Gluconic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name D-Gluconic acid, potassium salt (1:?)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Potassium hexonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PotassiumD-gluconate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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